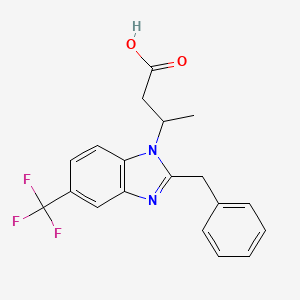
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid: is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid typically involves multi-step organic reactions. A common route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the propanoic acid side chain: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the phenylmethyl group.
Reduction: Reduction reactions could target the benzimidazole ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of benzimidazole compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole
- beta-Methyl-2-(phenylmethyl)-1H-benzimidazole-1-propanoic acid
Uniqueness
The presence of the trifluoromethyl group and the specific substitution pattern on the benzimidazole ring can confer unique chemical and biological properties to beta-Methyl-2-(phenylmethyl)-5-(trifluoromethyl)-1H-benzimidazole-1-propanoic acid, distinguishing it from other similar compounds.
Propiedades
Número CAS |
141245-96-7 |
|---|---|
Fórmula molecular |
C19H17F3N2O2 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
3-[2-benzyl-5-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(9-18(25)26)24-16-8-7-14(19(20,21)22)11-15(16)23-17(24)10-13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,25,26) |
Clave InChI |
JXXFWRQATUUBNG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)N1C2=C(C=C(C=C2)C(F)(F)F)N=C1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















